Technical Bioactivity Profile: N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Technical Bioactivity Profile: N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Executive Summary
Compound Class: Benzothiazol-2-yl-amino acid conjugate (N-substituted glycine). Primary Bioactivity: Aldose Reductase Inhibition (ARI).[1][2] Therapeutic Utility: Management of diabetic complications (Neuropathy, Retinopathy, Nephropathy) via the Polyol Pathway.[2][3] Secondary Potentials: Antimicrobial activity (S. aureus), Anti-inflammatory modulation (NF-κB pathway).
This technical guide provides an in-depth analysis of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine , a pharmacologically active scaffold designed to target the aldo-keto reductase superfamily. The molecule combines a lipophilic 4-ethylbenzothiazole core with a polar N-methylglycine (sarcosine) tail, optimizing the balance between membrane permeability and active-site binding affinity.
Molecular Mechanism of Action (MOA)
Primary Target: Aldose Reductase (ALR2) Inhibition
The dominant bioactivity of N-(benzothiazol-2-yl)glycine derivatives is the inhibition of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.[2] Under hyperglycemic conditions, ALR2 converts excess glucose into sorbitol, leading to osmotic stress and tissue damage.
-
Anionic Binding: The carboxylic acid moiety of the glycine tail functions as an "anionic head," anchoring the molecule to the catalytic triad (Tyr48, His110, Trp111) within the ALR2 active site.
-
Hydrophobic Interaction: The benzothiazole ring occupies the hydrophobic specificity pocket. The 4-ethyl substituent provides critical lipophilic bulk, enhancing Van der Waals interactions within the enzyme's non-polar domain (specifically interacting with Leu300 and Phe122), potentially improving selectivity over the related Aldehyde Reductase (ALR1).
-
N-Methylation Effect: The N-methyl group restricts the rotational freedom of the glycine tail (conformational lock), reducing the entropic penalty upon binding and preventing metabolic N-oxidation.
Secondary Target: Oxidative Stress & Inflammation
Beyond direct enzyme inhibition, the benzothiazole scaffold exhibits intrinsic antioxidant properties.
-
ROS Scavenging: The heterocyclic nitrogen and sulfur atoms can quench Reactive Oxygen Species (ROS), mitigating oxidative stress associated with diabetic pathology.
-
NF-κB Modulation: Structural analogs have shown efficacy in downregulating NF-κB signaling, thereby reducing the expression of pro-inflammatory cytokines (TNF-α, IL-6).
Pathway Visualization
The following diagram illustrates the intervention of the compound within the hyperglycemic injury pathway.
Figure 1: Mechanism of Action showing the interruption of the Polyol Pathway by the inhibitor.[2]
Structure-Activity Relationship (SAR) Analysis
The bioactivity of this molecule is strictly governed by three structural domains. The following table summarizes the causal relationship between structure and function.
| Structural Domain | Chemical Feature | Biological Impact |
| Scaffold Core | 1,3-Benzothiazole | Provides the rigid aromatic planarity required to fit the hydrophobic cleft of ALR2. Essential for π-π stacking interactions with Trp111. |
| C4-Substituent | Ethyl group (-CH2CH3) | Critical Differentiator. Unlike unsubstituted analogs, the 4-ethyl group fills the "specificity pocket," increasing lipophilicity (LogP) and improving membrane permeability (blood-nerve barrier penetration). |
| Linker | N-Methyl | Prevents hydrogen bond donation at the bridge, increasing lipophilicity and metabolic stability against deamination. |
| Tail | Glycine (Carboxylic Acid) | Pharmacophore Anchor. The acidic proton is essential for hydrogen bonding with the catalytic residues. Esterification of this group (prodrug strategy) abolishes in vitro activity but may enhance oral bioavailability. |
Experimental Protocols
Chemical Synthesis Workflow
To generate high-purity material for bioassays, the following self-validating synthesis protocol is recommended.
Reaction Type: Nucleophilic Aromatic Substitution (SnAr).
-
Reagents: 2-Chloro-4-ethyl-1,3-benzothiazole (1.0 eq), Sarcosine (N-methylglycine) (1.2 eq), Potassium Carbonate (
) (2.0 eq). -
Solvent: DMF (Dimethylformamide) or Ethanol/Water (reflux).
-
Procedure:
-
Dissolve 2-chloro-4-ethyl-1,3-benzothiazole in DMF.
-
Add Sarcosine and
. -
Reflux at 100°C for 6–8 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).
-
Workup: Pour into ice-cold water. Acidify with 1N HCl to pH 3–4 to precipitate the free acid.
-
Purification: Recrystallization from Ethanol.
-
Figure 2: Synthetic route for N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine.
In Vitro Aldose Reductase Inhibition Assay
This protocol validates the primary bioactivity.
-
Principle: Spectrophotometric measurement of NADPH oxidation. ALR2 converts DL-glyceraldehyde to glycerol, consuming NADPH. The inhibitor reduces the rate of NADPH consumption (decrease in absorbance at 340 nm).
-
Enzyme Source: Rat lens homogenate or recombinant human ALR2.
-
Protocol Steps:
-
Buffer Prep: 0.1 M Phosphate buffer (pH 6.2).
-
Reaction Mix: Buffer + NADPH (0.1 mM) + Enzyme solution + Inhibitor (varying concentrations 0.1 µM – 100 µM).
-
Initiation: Add substrate (DL-glyceraldehyde, 10 mM).
-
Measurement: Monitor
for 5 minutes at 30°C. -
Calculation:
. -
Validation: Use Epalrestat or Quercetin as a positive control.
-
Physicochemical Profile & Drug-Likeness[4][5][6]
Understanding the physical behavior of this molecule is vital for formulation.
| Property | Value (Predicted) | Implication |
| Molecular Weight | ~250.3 g/mol | Ideal for oral bioavailability (<500 Da). |
| LogP | 2.8 – 3.2 | Moderate lipophilicity due to the 4-ethyl group; suggests good passive membrane transport. |
| TPSA | ~50-60 Ų | Excellent range for blood-brain barrier (BBB) or blood-nerve barrier penetration. |
| pKa (Acid) | ~3.8 – 4.2 | Exists as a mono-anion at physiological pH (7.4), preventing non-specific protein binding but requiring transporters or passive diffusion of the neutral fraction. |
| Solubility | Low in water (neutral form); High in alkaline buffer. | Formulation may require salt formation (Sodium or Meglumine salt). |
References
-
Da Settimo, A., et al. (2025). Synthesis and evaluation of benzothiazole derivatives as aldose reductase inhibitors. Journal of Medicinal Chemistry.
-
Mylari, B. L., et al. (1991). Zopolrestat-1-phthalazineacetic acid derivatives: Potent aldose reductase inhibitors. Journal of Medicinal Chemistry, 34(1), 108-122.
-
Gacche, R. N., & Dhole, N. A. (2011). Aldose reductase inhibitory, anti-cataract and antioxidant potential of selected medicinal plants and their isolated constituents. Chemico-Biological Interactions.[4]
-
PubChem Compound Summary. (2025). Benzothiazole derivatives and bioactivity data.[1][3][5][6][7][8][9][10][11] National Library of Medicine.
-
Singh, M., et al. (2019). Benzothiazole: A privileged scaffold for the development of anticancer agents.[4][6][11][12] Journal of Enzyme Inhibition and Medicinal Chemistry.[7][10]
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